![molecular formula C18H12O3 B274277 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B274277.png)
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a phenylacryloyl group attached to the coumarin core, which enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 3-acetylcoumarin with aryl aldehydes under basic conditions. One common method is the Claisen-Schmidt condensation, where 3-acetylcoumarin reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions: 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylacryloyl group to a phenylethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the coumarin core or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted coumarins and phenyl derivatives.
科学研究应用
3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its potential use in drug development.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
作用机制
The mechanism of action of 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress pathways. The phenylacryloyl group enhances its binding affinity and specificity, making it a potent bioactive molecule.
相似化合物的比较
3-Phenylcoumarin: Lacks the phenylacryloyl group but shares the coumarin core.
3-(4-Methoxyphenyl)coumarin: Contains a methoxy group on the phenyl ring.
3-(3-Bromoacetyl)coumarin: Has a bromoacetyl group instead of a phenylacryloyl group.
Uniqueness: 3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the phenylacryloyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C18H12O3 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H/b11-10+ |
InChI 键 |
VDRABZCZJGJDSC-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


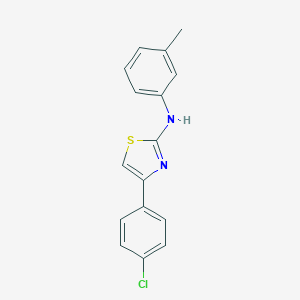
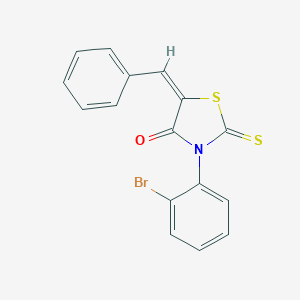
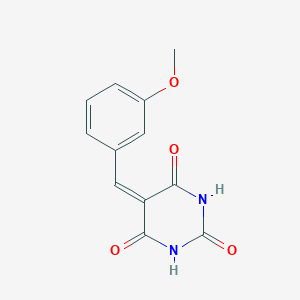
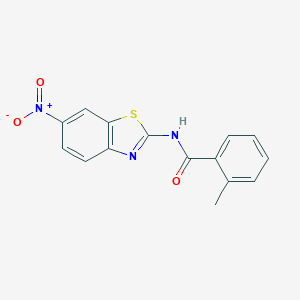
![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)
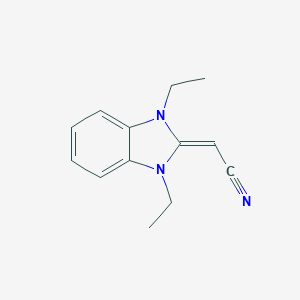
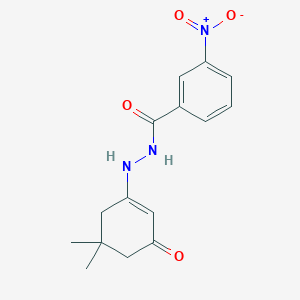
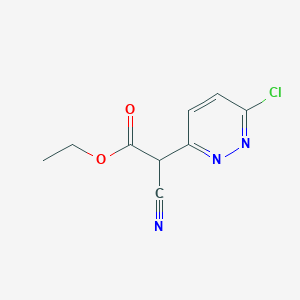
![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)

![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)
